molecular formula C10H6BrF3N2O B12068427 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one

7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one

Cat. No.: B12068427
M. Wt: 307.07 g/mol
InChI Key: MXFYPENXIIPMIA-UHFFFAOYSA-N
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Description

7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 2,2,2-trifluoroethyl bromide.

    Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with 2,2,2-trifluoroethyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring structure.

    Bromination: The final step involves the bromination of the quinazoline ring using a brominating agent, such as N-bromosuccinimide, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents such as dimethylformamide or tetrahydrofuran and catalysts like palladium or copper.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution Reactions: New quinazoline derivatives with different substituents at the 7-position.

    Oxidation and Reduction: Compounds with altered oxidation states or functional groups.

    Hydrolysis: Carboxylic acids or amides derived from the parent compound.

Scientific Research Applications

7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.

    Chemical Biology: The compound is employed in chemical biology research to investigate the mechanisms of action of quinazoline-based inhibitors.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt key signaling pathways involved in cell proliferation, survival, and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
  • 7-Fluoro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
  • 7-Iodo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one

Comparison

Compared to its similar compounds, 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is unique due to the presence of the bromine atom at the 7-position. This bromine atom can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. For example, the bromine atom may enhance the compound’s ability to interact with specific biological targets, leading to improved therapeutic efficacy.

Properties

Molecular Formula

C10H6BrF3N2O

Molecular Weight

307.07 g/mol

IUPAC Name

7-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one

InChI

InChI=1S/C10H6BrF3N2O/c11-6-1-2-7-8(3-6)15-5-16(9(7)17)4-10(12,13)14/h1-3,5H,4H2

InChI Key

MXFYPENXIIPMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN(C2=O)CC(F)(F)F

Origin of Product

United States

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